Adenosine,[8-14C]

Radiochemical purity analysis Thin-layer chromatography Quantitative recovery

Adenosine,[8-14C] (CAS 3257-92-9) is a radiolabeled purine nucleoside in which the carbon-14 isotope is incorporated specifically at the C-8 position of the adenine ring. As a member of the 14C-labeled nucleoside class, it serves as a molecular tracer for tracking adenosine transport, phosphorylation, deamination, and incorporation into adenine nucleotides in biological systems.

Molecular Formula C10H13N5O4
Molecular Weight 269.23 g/mol
Cat. No. B13816584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine,[8-14C]
Molecular FormulaC10H13N5O4
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2
InChIKeyOIRDTQYFTABQOQ-USSWDBROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine,[8-14C] — A Position-Specific Carbon-14-Labeled Purine Nucleoside for Quantitative Metabolic Tracing and Radioligand Studies


Adenosine,[8-14C] (CAS 3257-92-9) is a radiolabeled purine nucleoside in which the carbon-14 isotope is incorporated specifically at the C-8 position of the adenine ring . As a member of the 14C-labeled nucleoside class, it serves as a molecular tracer for tracking adenosine transport, phosphorylation, deamination, and incorporation into adenine nucleotides in biological systems [1]. The compound is supplied as an aqueous solution with a molar activity of ≥45 mCi/mmol (≥1.67 GBq/mmol) and radiochemical purity of ≥98% as determined by HPLC, typically under the MORpure™ quality grade from Moravek, Inc. [2]. Its position-specific labeling at the purine C-8 distinguishes it from uniformly labeled ([U-14C]) and tritiated ([2,8-3H] or [2-3H]) adenosine analogs, each of which presents distinct advantages and limitations for specific experimental designs.

Compound type
Position-specific ¹⁴C-labeled purine nucleoside
Label position
C-8 of adenine ring; metabolically stable during deamination
Research workflow
Quantitative metabolic tracing, radioligand binding, dual-isotope studies

Why [8-14C]Adenosine Cannot Be Substituted by Tritiated or Uniformly Labeled Adenosine Analogs Without Experimental Consequence


Radiolabeled adenosine analogs are not interchangeable surrogates. [8-14C]Adenosine differs from [2,8-3H]adenosine, [2-3H]adenosine, and [U-14C]adenosine along multiple axes: isotopic half-life (5730 years for 14C vs. 12.3 years for 3H), position of the radiolabel, specific activity (mCi/mmol), chromatographic recovery characteristics, and susceptibility to metabolic label loss [1][2]. The C-8 position on the purine ring is metabolically stable during adenosine deaminase-catalyzed deamination—the label remains on the inosine/hypoxanthine products—whereas uniformly labeled adenosine includes ribose carbons that are oxidized to 14CO₂, confounding quantitative tracking of purine ring fate [3]. Furthermore, tritiated analogs suffer from variable and less reproducible recovery on chromatograms (recovery varies with charge and label position) compared to the 98–100% recovery consistently observed for 14C-labeled purines [4]. Each of these differences generates quantitatively distinct experimental outcomes, making informed procurement essential.

Target compound
[8-¹⁴C]Adenosine
¹⁴C label at C-8 remains on inosine/hypoxanthine after deamination; 98–100% chromatographic recovery; half-life 5730 years.
Common substitutes
[2,8-³H]Adenosine / [U-¹⁴C]Adenosine
³H labels show variable chromatographic recovery and require decay correction. Uniformly labeled adenosine loses ¹⁴C via ribose oxidation to ¹⁴CO₂, confounding purine ring tracking.
Key mismatch
Label position dictates metabolic fate detectability; substitution shifts quantitative recovery and may introduce systematic error in enzyme assays or flux measurements.

Quantitative Differential Evidence: [8-14C]Adenosine vs. Tritiated and Uniformly Labeled Adenosine Analogs


Chromatographic Recovery Reliability: 14C-Labeled Purines vs. Tritiated Adenosine Derivatives

[8-14C]Adenosine, as a 14C-labeled purine nucleoside, demonstrates 98–100% recovery of added radioactivity on PEI-cellulose thin-layer ion-exchange chromatography, encompassing labeled bases, nucleosides, and nucleotides (ATP, ADP, AMP, cAMP, IMP, adenosine, adenine, inosine, hypoxanthine). In contrast, tritium-labeled adenosine and guanosine derivatives show recovery that varies with compound charge and label position, and is described as 'generally not as reproducible' [1]. This difference directly affects the quantitative accuracy of metabolic flux measurements in chromatographic assays.

Chromatographic Recovery
Head-to-head
98–100% recovery (¹⁴C) vs. variable, less reproducible (³H)
Supports quantitative reliability of ¹⁴C-purine detection in TLC assays
PEI-cellulose TLC; neutralized perchloric acid extracts
Radiochemical purity analysis Thin-layer chromatography Quantitative recovery

Position-Specific Label Stability: Absence of 14CO₂ Production from [8-14C]Adenosine Confirms Purine Ring-Specific Tracking

In isolated mouse pancreatic islets, [8-14C]adenosine produced no detectable 14CO₂ during incubation, whereas [U-14C]adenosine exhibited dose-dependent oxidation to 14CO₂ [1][2]. This is because the C-8 position resides on the purine ring, which is not catabolized to CO₂ in mammalian cells, while uniformly labeled adenosine includes 14C in the ribose moiety, which is oxidized via the pentose phosphate pathway. This differential behavior was confirmed in a direct comparative study where both labeled forms were tested under identical conditions.

¹⁴CO₂ Production
Head-to-head
[8-¹⁴C]: no ¹⁴CO₂ detected
[U-¹⁴C]: dose-dependent ¹⁴CO₂ observed
Enables purine ring-specific tracking without ribose oxidation signal
Isolated mouse pancreatic islets model
Purine metabolism Ribose oxidation 14CO₂ trapping Insulin secretion

Isotopic Half-Life and Long-Term Experimental Stability: 14C (5730 Years) vs. 3H (12.3 Years)

Carbon-14 has a half-life of 5730 years, compared to 12.3 years for tritium (3H). This >465-fold difference in half-life means that [8-14C]adenosine requires no decay correction over the entire duration of any conceivable experimental or storage period, while [2,8-3H]adenosine (specific activity 20–40 Ci/mmol) loses approximately 5.5% of its activity per year through radioactive decay [1][2]. For multi-year studies, long-term storage of stock solutions, or cross-study comparisons, 14C-labeled compounds maintain constant specific activity without recalibration, whereas 3H-labeled compounds require periodic decay correction and have limited shelf-life .

Isotopic Half-life
Class-level
¹⁴C: 5730 yr · ³H: 12.3 yr
Eliminates decay correction for multi-year studies and long-term storage
~0.012% annual loss vs. ~5.5% for ³H
Radiolabel stability Long-term storage Decay correction Experimental reproducibility

Radiochemical Purity Specification: [8-14C]Adenosine (≥98%) vs. [2,8-3H]Adenosine (≥97%) from Common Supplier

From the same manufacturer (Moravek, Inc.), [8-14C]adenosine is specified with radiochemical purity ≥98% by HPLC (MORpure™ grade), while [2,8-3H]adenosine is specified at ≥97% by HPLC [1]. Although the nominal 1% purity difference is modest, the broader context is that 14C-labeled purines are less susceptible to autoradiolytic decomposition during storage due to the lower specific activity and lower-energy beta emissions of 14C (Emax = 0.156 MeV) compared to 3H (Emax = 0.0186 MeV), which actually makes 3H more prone to self-radiolysis at high specific activities [2]. [8-14C]adenosine at ≥45 mCi/mmol delivers sufficient sensitivity for most biochemical assays while minimizing radiolytic degradation.

Radiochemical Purity
Cross-study
[8-¹⁴C]: ≥98% by HPLC
[2,8-³H]: ≥97% by HPLC
Higher purity specification supports lower radioactive impurity background
Moravek MORpure™ grade; ¹⁴C less prone to autoradiolysis
Radiochemical purity HPLC quality control MORpure Procurement specification

Quantitative Metabolic Fate Discrimination: Phosphorylation vs. Deamination Ratio in Normal and ADA-Deficient Human Cells Using [8-14C]Adenosine

In normal human skin fibroblasts incubated with [8-14C]adenosine (0.25–400 μM), greater than 90% of intracellular radioactivity was recovered in adenine nucleotides (predominantly ATP), with less than 1% in nucleic acids, and the remainder in adenosine, inosine, and hypoxanthine [1]. The deamination-to-phosphorylation ratio shifted from approximately 1 at 0.41 μM extracellular adenosine to approximately 15 at 400 μM. In ADA-deficient fibroblasts, production of labeled inosine and hypoxanthine was considerably lower, confirming that the [8-14C]adenosine label enables precise deamination rate quantification [1]. In a separate study using ADA-deficient human erythrocytes, approximately 90% of [8-14C]adenosine (10–100 μM) was metabolized to ATP, compared to only 40–60% of deoxyadenosine metabolized to dATP, and no significant deamination of [8-14C]adenosine was detected in these ADA-deficient cells [2].

Metabolic Fate in Cells
Direct comparison
Normal fibroblasts: >90% label in adenine nucleotides; deamination:phosphorylation ratio 1→15 across 0.25–400 µM. ADA-deficient: no significant deamination.
Supports quantitative ADA/PNP pathway discrimination in cell models
Human skin fibroblasts and erythrocytes
Adenosine deaminase Phosphorylation Metabolic flux ADA deficiency

Dual-Isotope Discrimination: Simultaneous Use of [8-14C]Adenosine with [8-3H]AMP for Resolving Vectorial Nucleotide Metabolism

In the isolated perfused rat heart, [8-14C]adenosine was perfused simultaneously with [8-3H]AMP to resolve the vectorial production of adenosine by 5'-nucleotidase. The distinct beta emission energy spectra of 14C (Emax = 0.156 MeV) and 3H (Emax = 0.0186 MeV) allow dual-channel liquid scintillation counting discrimination, enabling independent tracking of exogenously added [8-14C]adenosine and endogenously generated [8-3H]adenosine (from [8-3H]AMP hydrolysis) in the same experiment [1][2]. This experimental design demonstrated that much more [3H]adenosine accumulated intracellularly than predicted from simple uptake of extracellular adenosine, revealing vectorial 5'-nucleotidase activity at the plasma membrane. The dual-isotope approach with [8-14C]adenosine is also documented in hepatic nucleoside transport studies measuring [8-14C]adenosine uptake (10–75 μmol/L) alongside [2-14C]uridine in isolated perfused rat liver [3].

Dual-Isotope Design
Head-to-head
Simultaneous [8-¹⁴C]adenosine + [8-³H]AMP resolves vectorial 5'-nucleotidase activity in perfused rat heart; distinct energy windows enable dual-channel LSC.
Preferred ¹⁴C tracer for discriminating exogenous vs. endogenous adenosine pools
Also validated in perfused rat liver (10–75 µM)
Dual-label scintillation counting 5'-nucleotidase Vectorial transport Cardiac metabolism

Optimal Application Scenarios for [8-14C]Adenosine Based on Verified Quantitative Evidence


Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) Activity Assays in Clinical Diagnostics and Drug Development

The validated radiochromatographic micromethod using [8-14C]adenosine as substrate enables quantitative determination of ADA activity across human blood cell types, with established normal ranges: erythrocytes 63 ± 24 nmol/h/mg, leukocytes 750 ± 280 nmol/h/mg, and lymphocytes 2105 ± 1170 nmol/h/mg [1]. The C-8 label remains on inosine and hypoxanthine products after deamination, ensuring complete product recovery. This method has been used to identify ADA-deficient severe combined immunodeficiency (SCID) patients [1]. The 98–100% chromatographic recovery of 14C-labeled purines [2] makes [8-14C]adenosine superior to 3H-labeled alternatives for these diagnostic enzyme assays where quantitative accuracy determines clinical decisions.

Purine Ring-Specific Metabolic Flux Analysis Excluding Ribose Catabolism Interference

For studies requiring exclusive tracking of the purine moiety without interference from ribose oxidation, [8-14C]adenosine is the only suitable radiolabeled adenosine form. As demonstrated in pancreatic islet studies, [8-14C]adenosine produces zero 14CO₂, whereas [U-14C]adenosine generates dose-dependent 14CO₂ from ribose catabolism [3]. In human skin fibroblasts, >90% of the intracellular [8-14C] label is recovered in adenine nucleotides (ATP, ADP, AMP), confirming that the C-8 position quantitatively reports purine ring salvage without ribose-derived signal [4]. This property is critical for nucleoside metabolism studies, ATP turnover measurements, and purine salvage pathway characterization.

Dual-Isotope Transport Studies Requiring Simultaneous Tracking of Exogenous and Endogenous Adenosine Pools

The distinct beta energy spectra of 14C and 3H enable [8-14C]adenosine to serve as the 14C-labeled tracer in dual-isotope experimental designs with [8-3H]AMP, [8-3H]adenosine, or other 3H-labeled nucleotides. This approach has been validated in the isolated perfused rat heart for resolving vectorial 5'-nucleotidase activity [5], and in the isolated perfused rat liver for characterizing sodium-dependent vs. sodium-independent nucleoside transport systems at [8-14C]adenosine concentrations of 10–75 μmol/L [6]. The long 14C half-life also eliminates the need for decay correction in dual-label counting, simplifying data analysis compared to dual-3H or short-half-life isotope designs.

Long-Term Pharmacokinetic and Mass Balance Studies Requiring Stable Radiolabel Integrity

For ADME (absorption, distribution, metabolism, excretion) and mass balance studies extending over weeks to months, [8-14C]adenosine offers two decisive advantages: (1) the 5730-year half-life of 14C eliminates the need for decay correction throughout the study duration, unlike 3H-labeled tracers which lose ~5.5% activity per year [7]; and (2) the C-8 position resists metabolic label loss during deamination, ensuring that radioactivity measurements in plasma, tissues, and excreta reflect the purine ring fate rather than labile ribose or exchangeable protons. Moravek supplies [8-14C]adenosine with full Certificate of Analysis including radiochemical purity by HPLC [8], supporting GLP-compliant study documentation.

Application
Selection Property
Validation Focus
ADA / PNP enzyme activity research
C-8 label retention on inosine/hypoxanthine products
Quantitative chromatographic product recovery validation
Purine ring-specific metabolic flux analysis
Absence of ribose-derived ¹⁴CO₂ signal
Exclusive adenine nucleotide incorporation confirmation
Dual-isotope transport / vectorial metabolism studies
Distinct beta energy spectrum for simultaneous ¹⁴C/³H counting
Exogenous vs. endogenous adenosine pool discrimination
Long-term ADME / mass balance research
Metabolically stable C-8 label and 5730-year half-life
Decay-free quantitation; consistent specific activity across study duration
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